molecular formula C55H108NO8P B008423 sPNAE CAS No. 104672-13-1

sPNAE

Cat. No.: B008423
CAS No.: 104672-13-1
M. Wt: 942.4 g/mol
InChI Key: PSYGBOABGWIDHH-UCNYNZSPSA-N
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Description

Plasmanyl-(N-acyl)-ethanolamine (sPNAE), a semisynthetic alkyl-phospholipid, is a novel anticancer agent targeting protein kinase C (PKC). Structurally, it is defined as 1-O-octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)-ethanolamine . This compound inhibits PKC activity in a dose-dependent manner, with a competitive inhibition constant (Kᵢ) of 20 µM against phosphatidylserine . Its metabolite, lyso-PNAE, also exhibits PKC inhibitory activity, though its potency and mechanism differ slightly .

This compound disrupts phorbol ester binding in human melanoma BRO cells, reducing affinity (K'd from 0.5 nM to 1.6 nM; K"d from 72 nM to 557 nM) without significantly altering binding site numbers (B'max: ~4.6×10⁴ to 4×10⁴; B"max: ~2.9×10⁵ to 1.9×10⁵) . This suggests this compound modulates PKC signaling by interfering with ligand-receptor interactions rather than receptor availability. Furthermore, this compound synergizes with cis-diamminedichloroplatinum(II) (cisplatin), enhancing antiproliferative effects in BRO cells by 1.5–2.5-fold compared to cisplatin alone .

Properties

CAS No.

104672-13-1

Molecular Formula

C55H108NO8P

Molecular Weight

942.4 g/mol

IUPAC Name

[(2R)-1-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecoxypropan-2-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C55H108NO8P/c1-4-7-10-13-16-19-22-25-27-29-32-35-38-41-44-47-55(58)64-53(51-61-49-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2)52-63-65(59,60)62-50-48-56-54(57)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h25,27,53H,4-24,26,28-52H2,1-3H3,(H,56,57)(H,59,60)/b27-25-/t53-/m1/s1

InChI Key

PSYGBOABGWIDHH-UCNYNZSPSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

1-O-octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine
plasmanyl-(N-acyl)ethanolamine
sPNAE

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine typically involves the following steps:

    Preparation of the glycerol backbone: The glycerol backbone is first prepared by protecting the hydroxyl groups and then selectively deprotecting the sn-1 position.

    Introduction of the ether bond: An alkylation reaction is performed to introduce the octadecyl group at the sn-1 position.

    Acylation at the sn-2 position: The oleoyl group is introduced at the sn-2 position through an esterification reaction.

    Phosphorylation and N-palmitoylation:

Industrial Production Methods

These optimizations may include the use of more efficient catalysts, improved purification techniques, and automated reaction setups .

Chemical Reactions Analysis

Types of Reactions

1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, hydroxylated derivatives, reduced forms of the compound, and various substituted derivatives .

Scientific Research Applications

1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine involves its incorporation into cell membranes, where it can alter membrane fluidity and affect various signaling pathways. The compound has been shown to inhibit the viability of tumor cells, possibly through the disruption of membrane integrity and interference with cell signaling processes .

Comparison with Similar Compounds

Tables

Table 1. Phorbol Ester Binding Parameters in BRO Cells

Condition K'd (nM) K"d (nM) B'max (sites/cell) B"max (sites/cell)
Control 0.5 72 4.6×10⁴ 2.9×10⁵
This compound-treated 1.6 557 4.0×10⁴ 1.9×10⁵

Table 2. Synergistic Antiproliferative Activity

Treatment IC₅₀ (Cisplatin Alone) IC₅₀ (Combination) Enhancement Factor
Cisplatin + this compound 12 µM 5–8 µM 1.5–2.5×

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